molecular formula C19H26ClNO3S B5300007 N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide

N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B5300007
M. Wt: 383.9 g/mol
InChI Key: GRBKNLUDTXCZSJ-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 5-chloro-2-methoxybenzene core linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-(adamantan-1-yl)ethyl chain, introducing a bulky, lipophilic adamantane moiety. Adamantane is known to enhance lipophilicity and metabolic stability, which may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-24-17-3-2-16(20)9-18(17)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKNLUDTXCZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethylamine, which is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sulfonamide Derivatives with Substituted Benzene Rings

The compound N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () shares the 5-chloro-2-methoxybenzene-sulfonamide scaffold but lacks the adamantane-ethyl substituent. Instead, its sulfonamide nitrogen is bonded to a simple benzene ring. Key differences include:

  • Molecular Weight : The adamantane-ethyl group increases molecular weight by ~215 g/mol compared to the benzene-substituted analog.
  • Stereoelectronic Effects : The rigid adamantane structure may restrict conformational flexibility, altering binding modes to biological targets .
Compound Substituent on Sulfonamide-N Molecular Weight (g/mol) Key Structural Features
Target Compound 2-(Adamantan-1-yl)ethyl ~450 (estimated) Bulky adamantane, ethyl linker
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Phenyl ~323 (calculated) Planar benzene, no lipophilic substituent

Adamantane-Containing Compounds

Adamantane is frequently incorporated into pharmaceuticals for its lipid solubility and stability. describes triazine-adamantane hybrids (e.g., N-(adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine), where adamantane is linked to a triazine-piperazine scaffold. Although structurally distinct from the target sulfonamide, these compounds demonstrate adamantane’s role in enhancing cannabinoid receptor (CB2) binding affinity, with reported Ki values in the nanomolar range . highlights dimeric γ-AApeptides with adamantane units, underscoring its utility in designing bioactive peptides .

Receptor Binding Affinities

  • CB2 Receptor : Ki values range from 2.3–15 nM, indicating high affinity.
  • CB1 Receptor : Lower affinity (Ki > 1 µM), suggesting selectivity for CB2 .
    The adamantane moiety likely contributes to this selectivity by interacting with hydrophobic receptor pockets. By analogy, the target sulfonamide may exhibit similar receptor preferences, though its sulfonamide core could introduce unique interactions.

Pharmacological Effects

Sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () are associated with diverse activities, including anti-convulsant and anti-malarial effects . The addition of adamantane could modulate these effects:

  • Enhanced Bioavailability : Increased lipophilicity may improve tissue penetration.

Biological Activity

N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety , a benzenesulfonamide group , and specific substituents such as chlorine and methoxy groups. These structural components contribute to its unique chemical properties and biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C₁₉H₂₄ClN₃O₃S
Molecular Weight 397.92 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes, including acid-base balance and tumor progression.
  • Binding Affinity : The adamantane moiety enhances the binding affinity to target proteins due to its rigid structure, facilitating stronger non-covalent interactions.
  • Electronics Modulation : The chlorine and methoxy substituents modulate the electronic properties of the compound, influencing its reactivity and selectivity towards biological targets.

In Vitro Studies

Recent research has evaluated the compound’s efficacy against various cancer cell lines, focusing on its potential as a CA inhibitor:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects on HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells, particularly under hypoxic conditions.
Compound Cell Line IC50 (μM) Notes
This compoundHT-2925High expression of CA IX
This compoundMDA-MB-23130Enhanced activity under hypoxia

Case Studies

A study published in December 2021 demonstrated that modifications to sulfonamide derivatives can enhance their inhibitory activity against carbonic anhydrase isoforms CA IX and XII. The results indicated that compounds with adamantane structures showed promising results in reducing cell viability in hypoxic environments, suggesting their potential role in targeting tumor-associated CAs .

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